(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
4β-hydroxy Cholesterol-d7 is intended for use as an internal standard for the quantification of 4β-hydroxy cholesterol by GC- or LC-MS. 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids.
4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol.
4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.
4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol.
4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.
Brand Name:
Vulcanchem
CAS No.:
1246302-80-6
VCID:
VC21335229
InChI:
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Molecular Formula:
C27H46O2
Molecular Weight:
409.7 g/mol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
CAS No.: 1246302-80-6
VCID: VC21335229
Molecular Formula: C27H46O2
Molecular Weight: 409.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol - 1246302-80-6](/images/no_structure.jpg)
Description | 4β-hydroxy Cholesterol-d7 is intended for use as an internal standard for the quantification of 4β-hydroxy cholesterol by GC- or LC-MS. 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids. 4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol. 4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker. |
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CAS No. | 1246302-80-6 |
Product Name | (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
Molecular Formula | C27H46O2 |
Molecular Weight | 409.7 g/mol |
IUPAC Name | (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
Standard InChI | InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D |
Standard InChIKey | CZDKQKOAHAICSF-BZNWTYAPSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H] |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Appearance | White to Off-White Solid |
Melting Point | 154-159°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 17320-10-4 (unlabelled) |
Synonyms | (3β,4β)-Cholest-5-ene-3,4-diol-d7; Cholest-5-ene-3β,4β-diol-d7; 3β,4β-Dihydroxycholest-5-ene-d7; cis-3,4-Dihydroxy-5-cholestene-d7; cis-5-Cholestene-3,4-diol-d7 |
Tag | Cholesterol Impurities |
PubChem Compound | 3247052 |
Last Modified | Aug 15 2023 |
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